molecular formula C13H16N4O B7876313 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]Piperazine

1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]Piperazine

Cat. No.: B7876313
M. Wt: 244.29 g/mol
InChI Key: NPNTVEOHEIJADR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]Piperazine is a compound that features a piperazine ring attached to a phenyl group, which is further substituted with a 5-methyl-1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]Piperazine typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the phenyl group: The oxadiazole ring can be further functionalized by attaching a phenyl group through a nucleophilic substitution reaction.

    Formation of the piperazine ring: The final step involves the formation of the piperazine ring, which can be achieved by reacting the substituted phenyl compound with piperazine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]Piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]Piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]Piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]Piperazine is unique due to its specific combination of the piperazine ring and the oxadiazole moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-methyl-3-(4-piperazin-1-ylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-10-15-13(16-18-10)11-2-4-12(5-3-11)17-8-6-14-7-9-17/h2-5,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNTVEOHEIJADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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